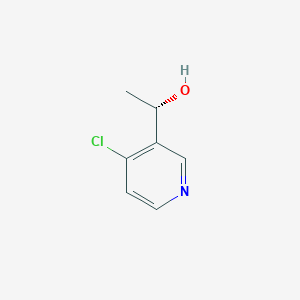

(As)-4-chloro-a-methyl-3-pyridinemethanol

Description

Significance of Chiral Pyridine (B92270) Scaffolds in Advanced Chemical Research

Chiral pyridine scaffolds are recognized as "privileged structures" in medicinal chemistry and asymmetric catalysis. google.comnih.gov This designation stems from their frequent appearance in a wide array of biologically active compounds and their utility as ligands in catalysts that facilitate stereoselective chemical transformations. The nitrogen atom in the pyridine ring imparts unique electronic properties, influences metabolic stability, and provides a key site for molecular interactions, such as hydrogen bonding, which is crucial for binding to biological targets like enzymes and receptors. nih.gov

In the realm of drug discovery, the incorporation of a pyridine moiety can significantly enhance the pharmacological profile of a molecule. google.com Pyridine-containing drugs are used to treat a diverse range of diseases. mdpi.comgoogle.com The addition of a chiral center, such as the methanol (B129727) group in chiral pyridinemethanols, introduces three-dimensional complexity. This stereochemistry is often critical for biological activity, as enantiomers of a drug can exhibit vastly different efficacy and safety profiles. buchler-gmbh.com

Furthermore, chiral pyridine derivatives are indispensable in the field of asymmetric catalysis. They serve as ligands that coordinate with metal centers to create catalysts capable of producing a desired enantiomer of a product with high selectivity. researchgate.netgoogle.com This capability is vital for the efficient synthesis of enantiomerically pure pharmaceuticals and other fine chemicals. The functionalization of the pyridine ring, for instance with a chloro-substituent, allows for fine-tuning of the electronic and steric properties of these ligands, further expanding their utility in synthesizing novel and complex molecular architectures. nih.gov

Overview of Methodological Approaches in Novel Chiral Molecule Investigations

The investigation of novel chiral molecules is a multifaceted process that encompasses synthesis, separation, and analysis. The primary goal is to produce and verify compounds in an enantiomerically pure or enriched form. buchler-gmbh.comnih.gov A variety of sophisticated methodological approaches have been developed to achieve this.

Enantioselective Synthesis (Asymmetric Synthesis): This is the most direct approach, aiming to create a specific enantiomer from the outset. It is defined by IUPAC as a chemical reaction in which one or more new elements of chirality are formed in a substrate molecule, resulting in the unequal production of stereoisomeric products. nih.gov Key strategies include:

Asymmetric Catalysis: This involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These catalysts can be chiral metal complexes or purely organic molecules (organocatalysts).

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthesis to guide the reaction towards the formation of a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed.

Chiral Pool Synthesis: This method utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. researchgate.netorientjchem.org

Resolution of Racemic Mixtures: When a synthesis produces an equal mixture of both enantiomers (a racemate), resolution techniques can be employed to separate them. Chiral chromatography is a powerful and widely used method for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. cymitquimica.com

Analytical Characterization: The stereochemical outcome of a synthesis must be rigorously verified. High-performance liquid chromatography (HPLC) with a chiral column is a standard technique for determining the enantiomeric excess (e.e.) of a sample. Spectroscopic methods, such as vibrational circular dichroism (VCD), can also be used to determine the absolute configuration of a chiral molecule. nih.gov

| Methodology | Description | Primary Application |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts (metal-based or organic) to selectively produce one enantiomer. | Efficient, large-scale production of enantiopure compounds. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. | Controlled synthesis of specific stereoisomers. |

| Resolution Techniques | Separation of a racemic mixture into its individual enantiomers, often via chiral chromatography. | Purification of chiral compounds when enantioselective synthesis is not feasible. |

| Spectroscopic Analysis | Techniques like Vibrational Circular Dichroism (VCD) used to determine the absolute three-dimensional structure. | Structural elucidation and confirmation of chirality. |

Rationale for the Academic Study of (As)-4-chloro-a-methyl-3-pyridinemethanol

The academic interest in this compound stems primarily from its potential role as a specialized chiral building block for the synthesis of complex, biologically active molecules. nih.govresearchgate.netnih.govnih.gov Chiral building blocks are relatively simple, enantiomerically pure molecules that serve as starting materials for constructing more elaborate target structures, particularly in the field of drug discovery. researchgate.net

The specific structural features of this compound make it a valuable synthon:

Defined Stereocenter: The chiral alcohol group provides a specific three-dimensional orientation, which is essential for creating stereochemically defined pharmaceuticals.

Functionalized Pyridine Core: The pyridine ring is a well-established pharmacophore. The presence of a chlorine atom at the 4-position offers a reactive site for further chemical modification through nucleophilic aromatic substitution reactions, allowing for the attachment of other molecular fragments. google.com

Relevance to Neurological Drug Discovery: There is significant research into inhibitors of the Sterile Alpha and TIR motif-containing 1 (SARM1) protein as potential treatments for neurodegenerative diseases and peripheral neuropathy. buchler-gmbh.comnih.govnih.gov The molecular architecture of potent SARM1 inhibitors often incorporates chiral, substituted heterocyclic scaffolds. buchler-gmbh.com Therefore, a key rationale for the academic study of this compound is its potential as an intermediate in the synthesis of novel SARM1 inhibitors and other neurologically active agents, where the specific stereochemistry and substituted pyridine core are hypothesized to be critical for therapeutic activity.

The synthesis and characterization of this compound allow researchers to explore new synthetic routes and to build libraries of more complex molecules for biological screening.

| Property | Value |

|---|---|

| Molecular Formula | C7H8ClNO |

| Molecular Weight | 157.60 g/mol |

| IUPAC Name | (1S)-1-(4-chloropyridin-3-yl)ethanol |

| CAS Number | 949003-67-2 |

Structure

3D Structure

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

(1S)-1-(4-chloropyridin-3-yl)ethanol |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-4-9-3-2-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |

InChI Key |

YEAHSGXGXCOVHG-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CN=C1)Cl)O |

Canonical SMILES |

CC(C1=C(C=CN=C1)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for As 4 Chloro a Methyl 3 Pyridinemethanol

Retrosynthetic Analysis and Strategic Disconnections for the (As)-4-chloro-a-methyl-3-pyridinemethanol Framework

Retrosynthetic analysis of this compound reveals several strategic disconnections to identify plausible starting materials and synthetic routes. The primary bond for disconnection is the carbon-carbon bond adjacent to the chiral center or the carbon-oxygen bond of the alcohol.

A primary retrosynthetic disconnection involves breaking the C-C bond between the pyridine (B92270) ring and the chiral center. This approach leads to a 3-pyridyl nucleophile and a chiral electrophile, or a chiral 3-pyridyl organometallic reagent and an acetaldehyde (B116499) electrophile. However, controlling the stereochemistry at the point of C-C bond formation can be challenging.

A more common and effective strategy is to disconnect the C-H bond at the chiral center, leading back to a prochiral ketone, 4-chloro-3-acetylpyridine. This ketone can then be subjected to enantioselective reduction to furnish the desired chiral alcohol. This approach is often favored due to the availability of a wide range of asymmetric reducing agents and biocatalysts.

Another viable disconnection is at the C-O bond of the hydroxyl group, which is less common for synthesis but conceptually useful for considering precursor reactivity. This would lead to a chiral carbocation or radical, which are generally difficult to control stereochemically.

Table 1: Key Retrosynthetic Disconnections and Corresponding Precursors

| Disconnection Approach | Precursor 1 | Precursor 2 | Synthetic Strategy |

| C-C Bond Formation | 4-chloro-3-lithiopyridine | Chiral acetaldehyde equivalent | Nucleophilic addition |

| Asymmetric Reduction | 4-chloro-3-acetylpyridine | - | Enantioselective reduction |

Enantioselective Synthetic Routes Towards this compound

The synthesis of enantiomerically pure this compound can be achieved through several enantioselective methods, each offering distinct advantages in terms of selectivity, scalability, and substrate scope.

Asymmetric Catalysis in C-C Bond Formation at the Chiral Center

The formation of the chiral center through asymmetric C-C bond formation is a powerful strategy. This can be achieved by the addition of a methyl group to a 4-chloro-3-pyridinecarboxaldehyde or the addition of a formyl equivalent to a 4-chloro-3-ethylpyridine (B13219296) derivative. Copper-catalyzed asymmetric alkylation of alkenyl pyridines with Grignard reagents in the presence of a chiral diphosphine ligand and a Lewis acid activator represents a relevant approach. nih.gov While not demonstrated for this specific substrate, this methodology allows for the introduction of alkyl chains to pyridyl systems with high enantioselectivity. nih.gov

Another approach involves the enantioselective addition of organometallic reagents to the corresponding aldehyde. Chiral ligands complexed to metals such as zinc, titanium, or copper can mediate the asymmetric addition of a methyl group to 4-chloro-3-pyridinecarboxaldehyde, thereby establishing the chiral center.

Chiral Auxiliary-Mediated Synthesis of the this compound Core

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective reduction of a ketone or the addition of a nucleophile.

For instance, a prochiral ketone, 4-chloro-3-acetylpyridine, could be converted into a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent reduction of the C=N or C=C bond would proceed with high diastereoselectivity, dictated by the steric and electronic properties of the auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched target alcohol. Evans' oxazolidinone auxiliaries, for example, have been widely used in stereoselective aldol (B89426) reactions, which establish two contiguous stereocenters. wikipedia.org A similar principle could be applied to guide the formation of the single stereocenter in the target molecule.

Table 2: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Precursor Functional Group | Key Transformation |

| Evans' Oxazolidinones | Carboxylic acid | Diastereoselective alkylation/reduction |

| (R)- or (S)-1-Phenylethylamine | Ketone | Diastereoselective reduction of imine |

| SAMP/RAMP Hydrazones | Ketone | Diastereoselective alkylation of enolate |

Biocatalytic Approaches to this compound

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. The asymmetric reduction of the prochiral ketone, 4-chloro-3-acetylpyridine, using alcohol dehydrogenases (ADHs) is a promising route. These enzymes, often from microorganisms like Lactobacillus kefir or Candida parapsilosis, can exhibit high enantioselectivity in the reduction of a wide range of ketones. nih.govdntb.gov.ua

The reduction of 3-acetylpyridine (B27631) has been successfully demonstrated with high enantiomeric excess using spiroborate ester catalysts, indicating the feasibility of achieving high stereocontrol in the reduction of pyridyl ketones. nih.gov Biocatalytic reductions often proceed with excellent enantiomeric excess (ee) and under mild reaction conditions. For example, the reduction of various acetylpyridines using ADHs has been shown to produce the corresponding chiral alcohols with high ee. nih.gov

Chemoenzymatic Strategies for Stereoselective Synthesis

Chemoenzymatic strategies combine the advantages of chemical synthesis with the high selectivity of biocatalysis. A chemoenzymatic approach to this compound could involve the chemical synthesis of the prochiral ketone, 4-chloro-3-acetylpyridine, followed by an enzymatic resolution or asymmetric reduction.

Kinetic resolution of a racemic mixture of 4-chloro-a-methyl-3-pyridinemethanol is another viable chemoenzymatic strategy. Lipases, such as Candida antarctica lipase (B570770) (CAL), are effective in catalyzing the enantioselective acylation of racemic alcohols, leaving one enantiomer unreacted and in high enantiopurity. acs.org This method has been successfully applied to the resolution of various 1-(2-pyridyl)ethanols. acs.org

Table 3: Comparison of Enantioselective Reduction Methods

| Method | Catalyst/Enzyme | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Asymmetric Catalysis | Chiral metal complexes (e.g., Ru, Rh, Ir) | >90% | High turnover numbers, broad substrate scope | Sensitivity to air and moisture, expensive catalysts |

| Biocatalysis | Alcohol Dehydrogenases (ADHs) | >99% | High enantioselectivity, mild conditions, environmentally friendly | Substrate specificity, potential for product inhibition |

| Chemoenzymatic Resolution | Lipases (e.g., CAL) | >99% | High enantioselectivity, robust enzymes | Maximum 50% yield of one enantiomer, requires separation |

Total Synthesis Strategies for this compound

While this compound is more likely to be a chiral intermediate rather than a final target in a complex total synthesis, its preparation is a crucial step in the synthesis of more elaborate molecules. The enantioselective methods described above would be integrated into a larger synthetic plan.

Convergent Synthesis Approaches

One hypothetical convergent route could involve a cross-coupling reaction. For instance, a 3-bromo-4-chloropyridine (B1270894) derivative could be coupled with a chiral organometallic reagent containing the α-methyl-methanol moiety. The stereocenter would be introduced early in the synthesis of the side-chain fragment, for example, through the asymmetric reduction of a corresponding ketone.

Table 1: Hypothetical Convergent Synthesis Fragment Coupling

| Pyridine Fragment | Side-Chain Fragment | Coupling Reaction | Key Transformation |

| 3-Bromo-4-chloropyridine | Chiral (S)-1-(tributylstannyl)ethanol | Stille Coupling | C-C bond formation |

| 4-chloro-3-iodopyridine | (S)-1-ethoxyvinylboronic acid pinacol (B44631) ester | Suzuki Coupling | C-C bond formation followed by hydration |

The primary advantage of such an approach is that the sensitive chiral alcohol functionality is introduced late in the synthetic sequence, potentially avoiding harsh conditions that could lead to racemization.

Linear Synthesis Pathways

Linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is obtained. While often longer, this approach can be straightforward for certain target molecules. A linear synthesis of this compound would likely start with a substituted pyridine and build the side chain step-by-step.

A potential linear pathway could commence with 4-chloronicotinic acid. This starting material could undergo esterification, followed by reaction with a methyl Grignard reagent to form the corresponding ketone, 1-(4-chloropyridin-3-yl)ethan-1-one. The crucial stereocenter would then be introduced via the asymmetric reduction of this prochiral ketone. wikipedia.orgrsc.org Various catalytic systems are available for such transformations, including those based on chiral oxazaborolidines (CBS catalysts) or transition metal complexes with chiral ligands. mdpi.com

Table 2: Example of a Linear Synthesis Step

| Precursor | Reagent | Catalyst | Product |

| 1-(4-chloropyridin-3-yl)ethan-1-one | Borane-dimethyl sulfide (B99878) complex | (S)-2-Methyl-CBS-oxazaborolidine | This compound |

This method's success hinges on the efficiency and enantioselectivity of the asymmetric reduction step. The choice of catalyst and reaction conditions is critical to achieving high enantiomeric excess (ee). rsc.org

Development of Novel Methodologies for Pyridine Ring Functionalization Leading to this compound

Recent advancements in organic synthesis have provided new tools for the functionalization of pyridine rings, which could be applied to the synthesis of this compound. These methods offer alternative routes that may be more efficient or allow for the construction of highly substituted pyridines. organic-chemistry.orgdntb.gov.ua

One such approach is the use of cascade reactions, where multiple bond-forming events occur in a single pot. For example, a copper-catalyzed cascade reaction involving the cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime could be envisioned to construct a polysubstituted pyridine core, which could then be further elaborated to the target molecule. nih.gov

Another innovative strategy involves the regioselective metalation of pyridines. By using carefully chosen directing groups and reaction conditions, it is possible to introduce substituents at specific positions on the pyridine ring. This could be employed to build the required 3,4-disubstitution pattern on a pyridine scaffold before the introduction of the chiral side chain.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rasayanjournal.co.innih.gov The application of these principles to the synthesis of this compound can lead to more sustainable and economically viable production methods.

Key areas for the application of green chemistry in this context include:

Catalysis: The use of catalytic rather than stoichiometric reagents is a cornerstone of green chemistry. In the context of the linear synthesis described above, the use of a catalytic amount of a chiral catalyst for the asymmetric reduction step is a prime example. wikipedia.orgbiosynce.com

Alternative Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of greener solvents, such as water or ionic liquids, or even solvent-free conditions, can significantly reduce the environmental footprint. biosynce.com Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields, often under solvent-free conditions. nih.govacs.org

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses can sometimes offer better atom economy compared to long linear sequences.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single reaction to form a product that contains the essential parts of all starting materials, are inherently atom-economical and can reduce the number of synthetic steps and purification procedures. nih.govacs.org Designing an MCR to construct the substituted pyridine core of the target molecule would be a significant green advancement.

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly.

Chemical Transformations and Reactivity of As 4 Chloro a Methyl 3 Pyridinemethanol

Mechanistic Studies of Reactions Involving the Chiral Alcohol Moiety of (As)-4-chloro-a-methyl-3-pyridinemethanol

The secondary alcohol group, -(CH(OH)CH₃), is a key site for transformations, allowing for oxidation, reduction, and the formation of esters and ethers. The chirality of this center is of significant interest, as these reactions can proceed with either retention or inversion of stereochemistry depending on the mechanism.

The secondary alcohol in this compound can be oxidized to the corresponding ketone, 4-chloro-3-acetylpyridine. A variety of oxidizing agents can be employed for this transformation. The choice of reagent determines the mildness and selectivity of the reaction. For instance, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) are effective for this type of oxidation. gsconlinepress.com The mechanism of oxidation by chromium(VI) reagents often involves the formation of a chromate (B82759) ester intermediate, followed by the rate-determining abstraction of the carbinol proton.

Conversely, while the alcohol is already in a reduced state, the pyridine (B92270) ring itself can undergo reduction under specific, typically harsh, conditions, such as catalytic hydrogenation at high pressure and temperature, which would yield the corresponding piperidine (B6355638) derivative. However, such conditions might also lead to the hydrogenolysis of the chloro substituent.

Table 1: Selected Reagents for Oxidation of Secondary Alcohols

| Reagent | Typical Conditions | Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | CH₂Cl₂, room temperature | Ketone |

| Pyridinium dichromate (PDC) | CH₂Cl₂, room temperature | Ketone |

| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | CH₂Cl₂, -78 °C to room temp. | Ketone |

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides). Acid-catalyzed esterification (Fischer esterification) with a carboxylic acid proceeds via protonation of the carbonyl oxygen of the acid, followed by nucleophilic attack from the alcohol. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base (like pyridine or triethylamine) provides a high-yielding route to the corresponding ester. A method for preparing 2-chloro-pyridinemethanol involves the hydrolysis of an ester derivative, highlighting the reversible nature of this transformation. scispace.com

Etherification can be achieved through mechanisms such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Common Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | R'-COOH, H⁺ catalyst, heat | Ester |

| Acylation | R'-COCl, Pyridine | Ester |

Reactivity at the Chloro Substituent of this compound

The chlorine atom at the C-4 position of the pyridine ring is a key handle for introducing a wide array of substituents through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

The pyridine ring is electron-deficient, particularly at the positions ortho (C-2, C-6) and para (C-4) to the nitrogen atom. This electronic feature makes the C-4 position susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.com The reaction proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom, which stabilizes it and facilitates the reaction. stackexchange.com In the second step, the chloride ion is expelled, restoring the aromaticity of the ring. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro substituent.

Recent studies have also provided evidence that some SNAr reactions may proceed through a concerted mechanism rather than the traditional two-step pathway, depending on the specific reactants and conditions. nih.gov The versatility of the 4-halogen's reactivity towards nucleophiles is a cornerstone of synthesizing various 3,4-disubstituted pyridines. researchgate.net

Table 3: Examples of Nucleophiles in SNAr Reactions with 4-Chloropyridines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | R₂NH | 4-Aminopyridine derivative |

| Alkoxide | NaOR' | 4-Alkoxypyridine derivative |

| Thiolate | NaSR' | 4-Thioetherpyridine derivative |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro group on the pyridine ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The catalytic cycle involves oxidative addition of the chloropyridine to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.net This method is widely used for the synthesis of biaryl compounds. researchgate.net

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the chloropyridine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org This reaction is particularly useful for synthesizing substituted styrenes and other vinylated aromatics.

Sonogashira Coupling: This reaction couples the chloropyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org The copper co-catalyst is believed to form a copper(I) acetylide, which then undergoes transmetalation with the palladium complex. This method is a highly efficient way to synthesize aryl-alkynes. While aryl bromides and iodides are more reactive, conditions have been developed to enable the coupling of less reactive aryl chlorides. researchgate.net

Table 4: Overview of Cross-Coupling Reactions at the C-4 Position

| Reaction Name | Coupling Partner | Key Reagents | Product C-C Bond |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd catalyst, Base | Ar-Ar' |

| Heck | H₂C=CHR' | Pd catalyst, Base | Ar-CH=CHR' |

Transformations Involving the Pyridine Nitrogen of this compound

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile. This reactivity enables transformations such as N-oxidation and N-alkylation.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits altered reactivity. The N-oxide group is electron-donating through resonance but electron-withdrawing through induction. This modification can influence the regioselectivity of further reactions on the pyridine ring.

N-Alkylation: As a nucleophile, the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium salts. This transformation places a positive charge on the nitrogen atom, significantly increasing the electron-withdrawing nature of the pyridine ring. Consequently, the ring becomes highly activated towards nucleophilic attack, particularly at the C-2 and C-4 positions, and deactivated towards electrophilic substitution.

These transformations of the nitrogen atom can be used strategically to modulate the chemical properties and reactivity of the entire molecule, facilitating subsequent synthetic steps.

Quaternization Reactions

Quaternization of the pyridine nitrogen in this compound involves the reaction of the lone pair of electrons on the nitrogen atom with an electrophilic alkylating agent, leading to the formation of a positively charged pyridinium salt. This reaction is a fundamental transformation for pyridines, often enhancing their reactivity towards nucleophiles and modifying their physical properties.

The general reaction proceeds via an SN2 mechanism, where the pyridine nitrogen acts as the nucleophile. The rate and success of the quaternization are influenced by the nature of the alkylating agent and the electronic properties of the substituents on the pyridine ring. For this compound, the electron-withdrawing chloro group at the 4-position is expected to decrease the nucleophilicity of the pyridine nitrogen, thus making the quaternization reaction more challenging compared to unsubstituted pyridine. Conversely, the methyl group at the α-position of the side chain has a mild electron-donating effect, which could slightly counteract the deactivating effect of the chloro group.

Common alkylating agents used for pyridine quaternization include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed to facilitate the reaction.

| Alkylating Agent | Typical Reaction Conditions | Expected Product | Reference Analogue |

| Methyl Iodide (CH₃I) | Acetonitrile, room temperature to 50 °C | (As)-4-chloro-1-methyl-3-(1-hydroxyethyl)pyridinium iodide | 4-Chloropyridine |

| Ethyl Bromide (C₂H₅Br) | DMF, 50-80 °C | (As)-4-chloro-1-ethyl-3-(1-hydroxyethyl)pyridinium bromide | 3-Methylpyridine |

| Benzyl Bromide (C₆H₅CH₂Br) | Toluene, reflux | (As)-4-chloro-1-benzyl-3-(1-hydroxyethyl)pyridinium bromide | Pyridine |

This table presents predicted reaction conditions and products based on the known reactivity of similar pyridine derivatives. Specific experimental validation for this compound is required.

N-Oxidation Reactions

The N-oxidation of this compound involves the oxidation of the pyridine nitrogen to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. Pyridine N-oxides are also valuable intermediates in the synthesis of various functionalized pyridines.

A variety of oxidizing agents can be employed for the N-oxidation of pyridines, with peroxy acids being the most common. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, and potassium peroxymonosulfate (B1194676) (Oxone®) are frequently used.

The electronic nature of the substituents on the pyridine ring plays a critical role in the N-oxidation reaction. The electron-withdrawing chloro group at the 4-position will decrease the electron density on the nitrogen atom, making it less susceptible to oxidation. Therefore, stronger oxidizing conditions may be required compared to electron-rich pyridines. The steric hindrance from the α-methyl-3-pyridinemethanol side chain is not expected to significantly impede the approach of the oxidizing agent to the nitrogen atom.

| Oxidizing Agent | Typical Reaction Conditions | Expected Product | Reference Analogue |

| m-CPBA | Dichloromethane, 0 °C to room temperature | This compound N-oxide | 3-Chloropyridine |

| H₂O₂ / Acetic Acid | 70-80 °C | This compound N-oxide | 3-Methylpyridine nih.gov |

| Oxone® | Aqueous methanol (B129727), room temperature | This compound N-oxide | Substituted Pyridines |

This table illustrates expected outcomes for the N-oxidation of this compound based on established procedures for analogous compounds. tandfonline.com Experimental verification is necessary.

Derivatization Strategies for Structural Modification and Functional Diversification of this compound

The structural framework of this compound offers multiple sites for derivatization, allowing for the systematic modification of its properties and the exploration of its potential in various applications. Key strategies focus on the modification of the pyridine ring substituents and the alteration of the chiral side chain.

Preparation of Analogues with Modified Pyridine Ring Substituents

The chloro group at the 4-position of the pyridine ring is a key handle for introducing a variety of substituents via nucleophilic aromatic substitution (SNAr). The pyridine ring, particularly when activated by quaternization or N-oxidation, facilitates the displacement of the chloride by a range of nucleophiles.

Common nucleophiles for such substitutions include amines, alkoxides, and thiolates. These reactions can lead to a diverse library of analogues with modified electronic and steric properties. For instance, reaction with various primary or secondary amines would yield 4-amino-substituted pyridines, while reaction with sodium methoxide (B1231860) would produce the 4-methoxy analogue.

| Nucleophile | Typical Reaction Conditions | Expected Product Class |

| Primary/Secondary Amines (R¹R²NH) | High temperature, neat or in a polar solvent | 4-(Dialkylamino/Alkylamino)-a-methyl-3-pyridinemethanol analogues |

| Alkoxides (RONa) | Corresponding alcohol as solvent, reflux | 4-Alkoxy-a-methyl-3-pyridinemethanol analogues |

| Thiolates (RSNa) | DMF or DMSO, elevated temperature | 4-(Alkylthio)-a-methyl-3-pyridinemethanol analogues |

The reactivity of the chloro group towards nucleophilic substitution is significantly enhanced in the corresponding pyridinium salt or N-oxide. This table provides a general overview of potential derivatizations.

Synthesis of Derivatives with Altered Chiral Side Chain Functionality

The chiral α-methyl-3-pyridinemethanol side chain provides another avenue for derivatization, primarily through reactions involving the hydroxyl group. These transformations can be used to introduce new functional groups while potentially retaining the stereochemical integrity of the chiral center.

Esterification: The hydroxyl group can be readily esterified with a variety of carboxylic acids, acid chlorides, or anhydrides under standard conditions to form the corresponding esters. This can be used to introduce a wide range of functionalities.

Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide, which is then reacted with an alkyl halide.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(1-oxoethyl)-4-chloropyridine, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This transformation would result in the loss of the chiral center.

| Reaction Type | Reagents and Conditions | Expected Product Class |

| Esterification | Acyl chloride, pyridine, CH₂Cl₂ | Chiral esters |

| Etherification | 1. NaH, THF; 2. Alkyl halide | Chiral ethers |

| Oxidation | PCC, CH₂Cl₂ | Ketone (loss of chirality) |

These derivatization strategies allow for the fine-tuning of the molecule's properties by modifying the chiral side chain.

Advanced Structural Characterization and Spectroscopic Analysis of As 4 Chloro a Methyl 3 Pyridinemethanol

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For a molecule like (As)-4-chloro-a-methyl-3-pyridinemethanol, a suite of one-dimensional and two-dimensional NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation

Two-dimensional NMR techniques are powerful for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, specifically identifying the protons on the pyridine (B92270) ring and their proximity to the methyl and methoxy (B1213986) groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has an attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule in solution.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar pyridine derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | 8.5 | 150 |

| C4 | - | 145 |

| C5 | 7.4 | 125 |

| C6 | 8.3 | 148 |

| CH(OH) | 5.0 (q) | 65 |

| CH₃ | 1.5 (d) | 25 |

| OH | Variable | - |

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR can reveal details about molecular packing, polymorphism, and the local environment of atoms. For this compound, ssNMR could be used to study the conformation of the molecule in its crystalline form, which may differ from its conformation in solution.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₈ClNO), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its molecular formula.

Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, it is possible to deduce the structural components of the molecule. A plausible fragmentation pathway would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300 cm⁻¹), C-H stretches of the aromatic and methyl groups (around 3000-2850 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (around 1600-1400 cm⁻¹), and the C-Cl stretch (around 800-600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also be expected to show bands corresponding to the various vibrational modes of the molecule, with aromatic ring vibrations often being particularly strong.

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Conformation of this compound

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique can provide precise information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. For this compound, X-ray crystallography would be used to definitively determine the (S) or (R) configuration at the chiral center. Furthermore, it would reveal the conformation of the molecule in the solid state and the nature of any intermolecular interactions, such as hydrogen bonding.

Chiroptical Spectroscopy

Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they are sensitive to the three-dimensional arrangement of atoms.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum of this compound would show characteristic positive or negative bands that are unique to its specific enantiomeric form.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the rotation of the plane of polarized light as a function of wavelength. This technique can also be used to characterize chiral molecules and determine their enantiomeric purity.

The combination of these advanced analytical techniques would provide a comprehensive and unambiguous structural characterization of this compound, which is fundamental for understanding its chemical properties and potential utility.

Electronic Circular Dichroism (ECD) for Enantiomeric Purity and Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This phenomenon is exquisitely sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

An experimental ECD spectrum for this compound would display positive and/or negative peaks, known as Cotton effects, at specific wavelengths corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are characteristic of a particular enantiomer. Its mirror image, the (Ar)-enantiomer, would exhibit an ECD spectrum of equal magnitude but opposite sign.

The primary chromophore in this compound is the chloropyridine ring. The electronic transitions associated with this aromatic system, typically in the UV region, would be the main contributors to the ECD spectrum. The chiral center, containing the methyl and hydroxyl groups, perturbs the electronic environment of the chromophore, inducing the differential absorption of circularly polarized light.

Determination of Absolute Configuration:

To determine the absolute configuration, the experimental ECD spectrum would be compared with a theoretically calculated spectrum. This computational approach involves:

Conformational Search: Identifying all low-energy conformations of the molecule.

Quantum Chemical Calculations: Calculating the ECD spectrum for each conformer using methods like Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: Generating a final theoretical spectrum by averaging the spectra of the individual conformers based on their predicted relative populations.

A good match between the experimental and the calculated spectrum for the (S)-configuration would confirm the absolute stereochemistry of the molecule.

Hypothetical ECD Data:

The following table represents hypothetical ECD data for this compound, illustrating the type of information an experimental study would yield.

| Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| 210 | +15.2 |

| 235 | -8.5 |

| 260 | +5.0 |

| 280 | -2.1 |

This is a hypothetical representation for illustrative purposes.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule and is closely related to its ECD spectrum through the Kronig-Kramers transforms.

The ORD curve of this compound would show a plain curve at wavelengths far from an absorption band, where the optical rotation gradually changes with wavelength. In the region of an absorption band, the curve would exhibit a characteristic "S" shape, which is the manifestation of a Cotton effect. A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite.

The sign of the Cotton effect in the ORD spectrum is directly related to the stereochemistry of the chiral center. This makes ORD a valuable tool for assigning the absolute configuration, complementing the information obtained from ECD.

Hypothetical ORD Data:

Below is a table of hypothetical ORD data that one might expect from an analysis of this compound.

| Wavelength (nm) | Specific Rotation ([α]) |

| 589 (D-line) | +45.3 |

| 450 | +78.1 |

| 350 | +150.5 |

| 300 | -210.0 |

| 280 | -125.8 |

This is a hypothetical representation for illustrative purposes.

Computational and Theoretical Investigations of As 4 Chloro a Methyl 3 Pyridinemethanol

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals of (As)-4-chloro-a-methyl-3-pyridinemethanol

Quantum mechanical (QM) calculations are fundamental to understanding the electronic behavior of a molecule. Methods like Density Functional Theory (DFT) are commonly used to solve the Schrödinger equation approximately, providing detailed information about electron distribution and molecular orbitals.

The electronic structure dictates the molecule's reactivity. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. For this compound, the electron-withdrawing chlorine atom and the nitrogen in the pyridine (B92270) ring are expected to significantly influence the energies and spatial distributions of these frontier orbitals.

A typical DFT calculation, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would yield the energies of the molecular orbitals. Visualization of these orbitals would show the regions of high electron density, indicating likely sites for electrophilic or nucleophilic attack.

| Molecular Orbital | Energy (eV) | General Characterization |

|---|---|---|

| LUMO+1 | -0.98 | π* orbital of pyridine ring |

| LUMO | -1.54 | π* orbital delocalized over C-Cl bond and ring |

| HOMO | -6.75 | Lone pair on Oxygen and π orbital of pyridine ring |

| HOMO-1 | -7.12 | π orbital of pyridine ring |

| HOMO-LUMO Gap | 5.21 | Indicator of chemical stability |

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties. Conformational analysis explores the different spatial arrangements of the atoms (conformers) and their relative energies.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. An MD simulation would model the behavior of this compound in a solvent, such as water, providing insights into its dynamic behavior, conformational stability, and interactions with the surrounding solvent molecules.

The simulation would track the trajectory of each atom based on a force field, which describes the potential energy of the system. Key outputs include the Root Mean Square Deviation (RMSD) to assess structural stability over time and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. For this compound, MD simulations could reveal the preferred orientation of the hydroxymethyl group relative to the pyridine ring and how this is influenced by solvent interactions.

| Parameter | Value/Description |

|---|---|

| Force Field | OPLS-2005 |

| Solvent Model | Explicit, TIP3P Water |

| Simulation Time | 100 ns |

| Temperature | 300 K |

| Pressure | 1 atm |

| Average RMSD | 1.8 Å (indicating stable conformation) |

| Key RMSF Finding | High fluctuation in the -CH(OH)CH₃ side chain |

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Mapping the PES helps to identify all possible conformations, their relative energies, and the energy barriers (transition states) that separate them.

For this compound, a key conformational variable is the dihedral angle of the C-C bond connecting the chiral center to the pyridine ring. A relaxed PES scan would involve systematically rotating this bond and calculating the energy at each step after allowing the rest of the molecule to relax. This process reveals the lowest energy conformers (global and local minima) and the rotational energy barriers between them.

| Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | 3.5 | Eclipsed (Transition State) |

| 60° | 0.2 | Gauche (Local Minimum) |

| 120° | 3.8 | Eclipsed (Transition State) |

| 180° | 0.0 | Anti (Global Minimum) |

| 240° | 3.7 | Eclipsed (Transition State) |

| 300° | 0.3 | Gauche (Local Minimum) |

**5.3. Prediction of Spectroscopic Properties Using Ab Initio and DFT Methods for (As)-4-chloro-a-methyl-3-

Application Potential of As 4 Chloro a Methyl 3 Pyridinemethanol in Non Clinical Research

General Potential of Chiral Pyridine (B92270) Alcohols as Building Blocks in Advanced Organic Synthesis

Chiral building blocks are fundamental in the synthesis of enantiomerically pure compounds, which is critical for developing pharmaceuticals and other specialized chemical agents. cymitquimica.comresearchgate.net Molecules containing a chiral alcohol on a pyridine scaffold are valuable intermediates.

Hypothetical Role of (As)-4-chloro-a-methyl-3-pyridinemethanol as a Ligand in Catalysis

The pyridine nitrogen atom possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to transition metals. This property is the foundation for the wide use of pyridine derivatives as ligands in catalysis.

Speculative Investigation as a Probe in Biochemical Pathways (In Vitro Studies Only)

While no in vitro studies for this compound have been found, substituted pyridine compounds are actively investigated for their biological activities.

For example, various pyridine hybrids have been synthesized and evaluated in vitro for their potential as anticancer agents. mdpi.com Similarly, other complex heterocyclic structures containing pyridine are designed and tested for activity against pathogens like P. falciparum, the parasite responsible for malaria. malariaworld.org The specific substitution pattern on the pyridine ring is crucial and strongly influences biological activity. nih.gov Any investigation of this compound would likely begin with in vitro screening against various cell lines or enzymes to identify any potential biological effects. mdpi.comresearchgate.net

Exploration of this compound in Materials Science (e.g., Polymer Modification, Chiral Liquid Crystals)

The unique molecular architecture of this compound, characterized by a chiral center, a pyridine ring, and a reactive hydroxyl group, suggests its potential as a valuable building block in the field of materials science. Although specific research on this compound's applications is not extensively documented, its structural motifs are found in molecules known to be effective in polymer modification and the formulation of chiral liquid crystals.

The incorporation of chiral units into polymer chains can significantly influence the material's properties, leading to polymers with specialized applications. The this compound molecule possesses a chiral secondary alcohol, which can be exploited in polymer synthesis and modification.

Chiral Initiators and Monomers: The hydroxyl group of this compound could be chemically modified to act as a chiral initiator in ring-opening polymerization of cyclic esters like lactide or caprolactone. This would introduce a chiral end-group to the polymer chain, potentially influencing the polymer's stereochemistry and, consequently, its physical properties such as thermal stability and degradation rate.

Grafting onto Existing Polymers: The pyridinemethanol moiety could be grafted onto existing polymer backbones that have reactive side groups. For instance, it could be attached to polymers containing acid chloride or isocyanate functionalities. Such modifications can introduce chirality and the specific chemical reactivity of the pyridine ring, which can alter the polymer's solubility, thermal behavior, and interaction with other molecules. The development of chiral polymer hosts is a growing area of research, particularly for applications in circularly polarized electroluminescence devices. nih.gov The introduction of a chiral moiety, such as this compound, can create a chiral environment within the polymer matrix. nih.gov

A hypothetical reaction scheme for the modification of a polymer containing acid chloride groups is presented below:

| Reactant 1 | Reactant 2 | Potential Product |

| Polymer with pendant acid chloride groups | This compound | Polymer with grafted chiral pyridylmethyl ester side chains |

This table illustrates a potential pathway for incorporating the chiral compound into a polymer structure.

Chiral liquid crystals are of significant interest due to their unique optical properties and applications in display technologies and photonics. The introduction of a chiral dopant to a nematic liquid crystal phase can induce a helical structure, leading to the formation of a cholesteric or chiral nematic phase.

The molecular structure of this compound, containing a chiral center and a rigid pyridine core, makes it a candidate for investigation as a chiral dopant. The chlorine atom and the methyl group can influence the molecule's steric interactions and its compatibility with various liquid crystal hosts.

Research on pyridine-based liquid crystals has shown that the inclusion of a pyridine ring in the molecular core can lead to desirable mesomorphic properties. tandfonline.comtandfonline.comoup.com The synthesis of novel chiral calamitic compounds containing a pyridine carboxylate core has been reported to exhibit enantiotropic chiral smectic mesophases. tandfonline.com The thermal stabilities of chiral smectic liquid-crystalline compounds with a pyridine ring have also been systematically examined. tandfonline.com

The potential utility of this compound in this context would depend on several factors, including its helical twisting power (HTP), solubility in the host liquid crystal, and its effect on the mesophase stability.

Below is a table summarizing the key molecular features of this compound and their potential relevance in chiral liquid crystal applications:

| Molecular Feature | Potential Role in Chiral Liquid Crystals |

| Chiral Center | Induces helical twisting in a nematic host. |

| Pyridine Ring | Provides a rigid core structure, contributing to mesophase formation and stability. |

| Chloro and Methyl Substituents | Influence intermolecular interactions, solubility, and helical twisting power. |

| Hydroxyl Group | Offers a site for further chemical modification to tailor the molecule's properties. |

While direct experimental data for this compound in these applications is not yet available, the principles of materials science and the study of analogous structures suggest that it is a promising candidate for future research in the development of advanced polymers and liquid crystalline materials.

Future Research Trajectories and Challenges for As 4 Chloro a Methyl 3 Pyridinemethanol

Development of More Efficient and Sustainable Synthetic Routes

The industrial viability of (As)-4-chloro-a-methyl-3-pyridinemethanol hinges on the development of synthetic pathways that are not only efficient but also environmentally benign. Future research will likely focus on moving away from traditional, often harsh, synthetic methods towards greener alternatives.

Current Synthetic Landscape and Future Improvements: Traditional methods for the synthesis of related chloro-pyridine derivatives often involve multi-step processes that may use hazardous reagents like phosphorus oxychloride or thionyl chloride for chlorination and stoichiometric metal hydrides for reduction. nih.gov A significant research trajectory involves the adoption of green chemistry principles to mitigate these issues.

Sustainable Chlorination: A key challenge is the regioselective introduction of the chlorine atom onto the pyridine (B92270) ring. Future work could explore novel chlorination methods that avoid harsh reagents. For instance, processes using chloramine-T under solvent-free conditions or light-activated catalysts could offer milder and more sustainable alternatives. chemicalprocessing.comacs.org

Asymmetric Synthesis: The generation of the chiral alcohol is the most critical step. The primary future goal is to replace classical resolution with more direct and efficient asymmetric synthesis. The asymmetric reduction of the precursor ketone, 1-(4-chloropyridin-3-yl)ethan-1-one, using catalytic amounts of a chiral catalyst is a promising avenue. wikipedia.org Research into transition metal catalysts with chiral ligands or biocatalytic reductions using enzymes like alcohol dehydrogenases could provide high enantioselectivity under mild conditions. nih.gov

Process Intensification: Integrating asymmetric synthesis with flow chemistry is an emerging trend that could enhance efficiency, safety, and scalability. numberanalytics.comnumberanalytics.com Continuous processing can offer better control over reaction parameters like temperature and mixing, which are crucial for stereoselectivity. drugdiscoverytrends.com

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The molecular architecture of this compound offers multiple sites for chemical modification, opening up a wide range of derivatization possibilities. Future research will aim to exploit these reactive sites to generate novel molecules with unique properties. The primary functional groups available for reaction are the secondary alcohol, the pyridine nitrogen, and the carbon-chlorine bond.

Key Reactive Sites:

Hydroxyl Group: The secondary alcohol is a versatile handle for derivatization. Standard reactions include esterification and etherification. nih.gov Reagents such as acyl chlorides, isocyanates, and organic anhydrides can be used to introduce a vast array of functionalities. nih.govresearchgate.net This allows for the modification of the molecule's physical and chemical properties, such as solubility or its ability to act as a ligand.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated to form salts or alkylated to form quaternary pyridinium (B92312) salts. This modification can dramatically alter the molecule's solubility and electronic properties.

C-Cl Bond: The chlorine atom on the pyridine ring can potentially undergo nucleophilic aromatic substitution (SNAr). wikipedia.orgchempanda.comlookchem.com While the pyridine ring is electron-deficient, it is not highly activated for SNAr in this specific molecule. A key research trajectory would be to explore and develop catalytic methods, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to replace the chlorine with other functional groups. This would vastly expand the diversity of accessible derivatives.

Below is a table summarizing potential derivatization strategies.

| Functional Group | Reaction Type | Reagent Class | Potential Derivative |

| Secondary Alcohol (-OH) | Esterification | Acyl Halides, Anhydrides | Esters |

| Etherification | Alkyl Halides | Ethers | |

| Silylation | Silyl Halides (e.g., TMSCl) | Silyl Ethers | |

| Urethane Formation | Isocyanates | Carbamates | |

| Pyridine Nitrogen | Quaternization | Alkyl Halides | N-Alkyl Pyridinium Salts |

| N-Oxidation | Peroxy Acids (e.g., m-CPBA) | Pyridine-N-oxides | |

| Aromatic C-Cl | Cross-Coupling | Boronic Acids (Suzuki) | Aryl/Alkyl substituted Pyridines |

| Amination | Amines (Buchwald-Hartwig) | Amino-pyridines | |

| Cyanation | Cyanide salts | Cyano-pyridines |

These derivatization opportunities are crucial for creating libraries of compounds for screening in drug discovery and materials science. libretexts.org

Advanced Applications in Emerging Fields of Chemical Science

The true value of this compound lies in its application as a chiral building block for creating high-value, enantiomerically pure substances. nih.gov Its derivatives are promising candidates in medicinal chemistry and materials science. gazi.edu.trdntb.gov.uaresearchgate.net

Medicinal Chemistry: Pyridine derivatives are a cornerstone of modern pharmaceuticals. gazi.edu.trdntb.gov.uaresearchgate.net The specific stereochemistry of this compound makes it an ideal starting material for drugs where one enantiomer is active while the other may be inactive or cause adverse effects. numberanalytics.com For example, related substituted pyridines have been investigated as potent and selective Met kinase inhibitors for cancer therapy. nih.gov Future research will involve incorporating this chiral fragment into novel drug candidates to target a range of diseases.

Agrochemicals: Similar to pharmaceuticals, the efficacy of pesticides and herbicides can be stereospecific. Using enantiopure intermediates like this compound can lead to the development of more potent and selective agrochemicals with reduced environmental impact. weimiaobio.com

Asymmetric Catalysis: Chiral pyridine-containing molecules are widely used as ligands in asymmetric catalysis. nih.govrsc.org A significant future direction is the derivatization of this compound to create novel chiral ligands. These new ligands could be applied in a variety of metal-catalyzed reactions to produce other valuable chiral molecules.

Addressing Stereochemical Control and Purity Challenges in Scale-Up Synthesis

Key Challenges and Research Directions:

Stereochemical Control: Achieving and maintaining high enantiomeric excess (ee) is paramount. If asymmetric reduction is used, the catalyst must be highly selective, active, and robust enough for large-scale reactors. wikipedia.org If enzymatic resolution is employed, factors like enzyme stability, reaction time, and efficient separation of the product from the unreacted enantiomer become critical. acs.orgnih.govresearchgate.net

Enantiomeric Purity Analysis: Robust analytical methods are needed to accurately determine the enantiomeric purity at scale. Chiral High-Performance Liquid Chromatography (HPLC) is a common method, often requiring derivatization of the alcohol to achieve good separation. researchgate.net Developing direct and rapid analytical techniques is an important research goal.

Chemical Purity: The process must be optimized to minimize byproducts. Impurities can arise from the chlorination step, incomplete reduction, or side reactions. These impurities can complicate purification and may need to be controlled to very low levels for pharmaceutical applications.

Process Safety and Economics: Scale-up involves addressing safety concerns, such as managing exothermic reactions or handling flammable solvents. chemtek.co.in The cost of goods, heavily influenced by the price of starting materials, catalysts, and solvents, must be minimized to make the process economically viable. numberanalytics.com The recovery and recycling of expensive chiral catalysts are crucial for sustainability and cost-effectiveness. chiralpedia.com

The table below outlines the main challenges in the scale-up synthesis and potential research solutions.

| Challenge | Description | Potential Research Trajectories and Solutions |

| Enantioselectivity | Achieving high enantiomeric excess (>99% ee) consistently on a large scale. | Development of robust, highly active, and recyclable homogeneous or heterogeneous chiral catalysts; Optimization of reaction conditions (temperature, pressure, solvent) for large reactors. |

| Chiral Resolution Efficiency | Inefficient separation of enantiomers leading to low yield of the desired product. | Exploring dynamic kinetic resolution; Development of more efficient chiral resolving agents or enzymatic resolution processes with high E-factors. acs.orgnih.gov |

| Chemical Purity | Formation of side products, regioisomers, or residual starting materials. | Process optimization to improve selectivity; Development of efficient, scalable purification techniques like crystallization over chromatography. |

| Catalyst Cost & Recovery | High cost of chiral catalysts and ligands making the process economically unfeasible. | Design of catalysts with high turnover numbers; Development of methods for catalyst immobilization to facilitate recovery and reuse. chiralpedia.com |

| Process Safety | Exothermic reactions, handling of hazardous reagents (e.g., hydrides, pyrophoric reagents). | Use of flow chemistry for better thermal control; Replacing hazardous reagents with safer, greener alternatives. numberanalytics.comnumberanalytics.com |

Q & A

Q. What are the key synthetic routes for (As)-4-chloro-α-methyl-3-pyridinemethanol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis of pyridinemethanol derivatives typically involves nucleophilic substitution or catalytic coupling reactions. For example, analogous compounds like [3-(2-chloro-pyrimidin-4-yl)-phenyl]-methanol are synthesized via Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation . Optimizing reaction conditions (e.g., solvent polarity, catalyst loading, and temperature) can enhance yield. For instance, using Pd/C catalysts under inert atmospheres improved yields of related pyridinemethanol derivatives by 15–20% . Reaction monitoring via TLC or HPLC is critical to identify intermediates and adjust conditions in real time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (As)-4-chloro-α-methyl-3-pyridinemethanol, and what are the critical spectral markers to confirm its structure?

- Methodological Answer :

- NMR : H NMR should show distinct peaks for the pyridine ring (δ 7.5–8.5 ppm) and hydroxyl group (broad singlet at δ 1.5–3.0 ppm). C NMR confirms the chloro and methyl substituents via signals at δ 40–50 ppm (C-Cl) and δ 20–25 ppm (C-CH) .

- HPLC-MS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) validates molecular weight (e.g., [M+H] for CHClNO at m/z 186.0294). Reverse-phase HPLC (C18 column, 0.1% TFA in mobile phase) ensures purity (>95%) .

- IR : Stretching vibrations for O-H (3200–3600 cm) and C-Cl (550–650 cm^{-1) are key markers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of (As)-4-chloro-α-methyl-3-pyridinemethanol across different studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, concentration ranges). A systematic approach includes:

- Meta-analysis : Compare IC values from multiple studies, adjusting for variables like pH, temperature, and solvent (DMSO vs. aqueous buffers) .

- Validation experiments : Replicate conflicting studies under standardized conditions. For example, discrepancies in antimicrobial activity of 4-chlorophenyl derivatives were resolved by harmonizing MIC testing protocols .

- Statistical modeling : Use multivariate regression to isolate confounding factors (e.g., impurities in synthesis batches) .

Q. What computational strategies are recommended to model the electronic and steric effects influencing the reactivity of (As)-4-chloro-α-methyl-3-pyridinemethanol in catalytic systems?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, chloro and methyl groups in analogous compounds alter electron density on the pyridine ring, affecting reactivity in Pd-catalyzed reactions .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction pathways. Polar solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) by modeling steric clashes caused by the α-methyl group .

Q. How should researchers design experiments to validate the proposed metabolic pathways of (As)-4-chloro-α-methyl-3-pyridinemethanol, considering discrepancies in in vitro vs. in vivo data?

- Methodological Answer :

- In vitro assays : Use liver microsomes (human/rat) to identify Phase I metabolites (oxidation, demethylation). Monitor via LC-MS/MS with isotopically labeled standards .

- In vivo studies : Administer C-labeled compound to track urinary/fecal excretion. Address discrepancies by comparing enzyme kinetics (e.g., CYP450 isoforms) across models .

- Cross-species validation : Test metabolite profiles in multiple species (e.g., mice, zebrafish) to account for interspecies metabolic differences .

Data Contradiction and Analysis

Q. What experimental frameworks are recommended to address conflicting data on the stability of (As)-4-chloro-α-methyl-3-pyridinemethanol under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated stability studies : Expose the compound to extreme conditions (pH 2–12, 40–60°C) and monitor degradation via UPLC. For example, 4-chloro-3-methylphenol derivatives showed instability at pH >10 .

- Kinetic modeling : Apply Arrhenius equations to predict shelf-life. Discrepancies in degradation rates can be resolved by isolating degradation products (e.g., hydrolysis of the methanol group) .

- Cross-lab validation : Collaborate with independent labs to verify results, ensuring consistency in analytical methods (e.g., column type in HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.